N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
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Overview
Description
The compound is an organic molecule with several functional groups, including methoxy groups (-OCH3), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (-CONH2). These functional groups could potentially influence the compound’s reactivity and interactions .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy or X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the methoxy groups could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, polarity, and functional groups. These could affect properties like solubility, melting point, and stability .Scientific Research Applications
Electrochromic Materials
Research into aromatic polyamides containing triphenylamine units, such as N,N-bis(4-aminophenyl)-N',N'-di(4-methoxylphenyl)-1,4-phenylenediamine, has demonstrated their utility in creating highly stable anodic electrochromic materials. These materials exhibit excellent thermal stability, solubility in organic solvents, and can be cast into tough, flexible films suitable for electrochromic devices. Their electrochromic properties, including reversible color changes upon oxidation, make them potential candidates for applications in smart windows and display technologies (Liou & Chang, 2008).
Organic Synthesis and Characterization
Compounds structurally similar to the one have been synthesized and characterized, providing a foundation for the development of various novel organic materials. For instance, the synthesis of aromatic polyamides with pendent dimethoxy-substituted triphenylamine units demonstrates the versatility of these compounds in forming materials with significant thermal stability and potential for optoelectronic applications. The ability to manipulate the electrochemical properties of these compounds through structural modifications underscores their importance in the field of material science (Chang & Liou, 2008).
Biological Activity
Several derivatives structurally related to "N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide" have been explored for their biological activities. For example, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research. The exploration of these compounds' cytotoxicity offers insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, if tubulin is indeed a target, the compound could disrupt tubulin polymerization, thereby affecting microtubule dynamics . This could lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its impact on its targets. If it inhibits tubulin polymerization, it would affect the microtubule dynamics, which play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. If it disrupts tubulin polymerization, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially result in the shrinkage of tumors and the reduction of cancer symptoms.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-5-7-14(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-16-10-9-15(27-2)11-17(16)28-3/h5-12H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZJHWRCBVONKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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